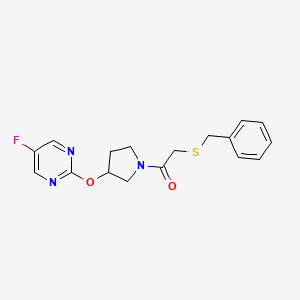

![molecular formula C22H27ClN2O2 B2931311 9H-Fluoren-9-ylmethyl N-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate;hydrochloride CAS No. 2445749-58-4](/img/structure/B2931311.png)

9H-Fluoren-9-ylmethyl N-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

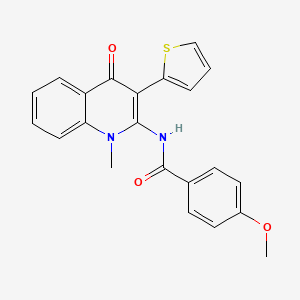

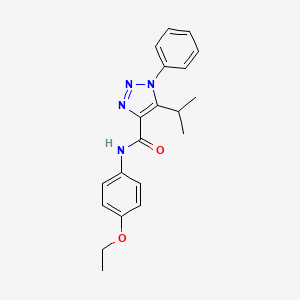

This compound, also known as rac-(9H-fluoren-9-yl)methyl N-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate hydrochloride, has a CAS Number of 2445749-58-4 . It has a molecular weight of 386.92 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C22H26N2O2.ClH/c1-22(2)14(12-23)11-20(22)24-21(25)26-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19;/h3-10,14,19-20H,11-13,23H2,1-2H3,(H,24,25);1H/t14-,20-;/m1./s1 . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 386.92 . Other physical and chemical properties such as boiling point, density, and pKa are not available in the sources I found.Applications De Recherche Scientifique

Crystal Structure and Chemical Properties

Research into the crystal structure and chemical properties of similar compounds, like N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine, has provided insights into the molecular configurations and interactions of fluorenyl derivatives. The study by Yamada et al. (2008) highlights the slightly pyramidalized molecular plane of the O=C—NH—Cα unit in the crystal structure, which could have implications for the reactivity and stability of related compounds, including the one of interest (Yamada, Hashizume, Shimizu, & Deguchi, 2008).

Derivatization and Analysis

The derivatization of amino acids with 9-fluorenylmethyl chloroformate derivatives is a well-established method in biochemical analysis. For instance, the improved high-performance liquid chromatography method described by Ou et al. (1996) for the separation of amino acids derivatized with Fmoc highlights the utility of these compounds in enhancing analytical throughput and reproducibility (Ou, Wilkins, Yan, Gooley, Fung, Sheumack, & Williams, 1996). This application underscores the potential relevance of the compound for biochemical analyses.

Synthesis and Utility

The synthesis and utility of 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates as described by Babu and Kantharaju (2005) illustrate the broad utility of fluorenylmethyl carbamates in constructing complex organic molecules. These compounds serve as building blocks for the synthesis of dipeptidyl urea esters, demonstrating the versatility of fluorenyl derivatives in organic synthesis (Babu & Kantharaju, 2005).

Methodological Artifacts

The identification of methodological artifacts in the derivatization of glutamate with 9-fluorenylmethyl chloroformate, as noted by Keller et al. (1987), highlights the importance of understanding the chemical reactions and potential pitfalls in the use of fluorenyl derivatives in biochemical assays (Keller, Do, Zollinger, Winterhalter, & Cuénod, 1987).

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2.ClH/c1-22(2)14(12-23)11-20(22)24-21(25)26-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19;/h3-10,14,19-20H,11-13,23H2,1-2H3,(H,24,25);1H/t14-,20-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOWHOYQZGTFRO-DXPOFMJKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C[C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Fluoren-9-ylmethyl N-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2931230.png)

![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2931233.png)

![5-methoxy-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2931237.png)

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2931245.png)

![Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione](/img/structure/B2931251.png)